molecular formula C16H19N5O B7464148 N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B7464148
M. Wt: 297.35 g/mol
InChI Key: NGAQVMZDBYJYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide, also known as PP3, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PP3 is a member of the piperidine family and has a molecular weight of 331.4 g/mol.

Mechanism of Action

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide works by inhibiting the activity of protein kinases and enzymes that are involved in various cellular processes. N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide binds to the ATP-binding site of these enzymes and prevents the transfer of phosphate groups to downstream substrates. This inhibition leads to the suppression of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neuronal cells, N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been shown to prevent cell death and improve cognitive function. N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise targeting of specific cellular processes. However, one limitation of using N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure the safety and efficacy of N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide in lab experiments.

Future Directions

There are several future directions for the study of N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide. One area of research is the development of N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide in other diseases such as diabetes and cardiovascular disease. Additionally, the use of N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide in combination with other drugs or therapies is an area of research that holds promise for improving treatment outcomes.

Synthesis Methods

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine and pyrimidine with piperidine-3-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide. The final compound is then purified using column chromatography.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer therapy. N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been shown to inhibit the activity of certain protein kinases that are involved in cancer cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. This inhibition can lead to the prevention of neuronal cell death and the improvement of cognitive function.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(20-11-14-6-1-2-7-17-14)13-5-3-10-21(12-13)16-18-8-4-9-19-16/h1-2,4,6-9,13H,3,5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAQVMZDBYJYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

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